molecular formula C19H26ClN3O B13749421 Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride CAS No. 27439-42-5

Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Cat. No.: B13749421
CAS No.: 27439-42-5
M. Wt: 347.9 g/mol
InChI Key: XFQDWSMQOOIVAG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound "Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride" is a tertiary amine derivative of p-methoxyaniline. Its structure includes two distinct substituents on the aniline nitrogen:

  • 2-Pyridylmethyl group: A pyridine ring linked via a methylene bridge.
  • 2-(1-Pyrrolidinyl)ethyl group: A pyrrolidine ring connected through a two-carbon chain.
    The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications .

Alkylation: Sequential alkylation of p-methoxyaniline with 2-(chloromethyl)pyridine and 1-(2-chloroethyl)pyrrolidine under basic conditions.

Purification: Column chromatography or crystallization (common in and for similar amines).

Characterization: Confirmed via NMR, IR, and mass spectrometry (as seen in , and 9).

The methoxy group may modulate lipophilicity and blood-brain barrier penetration .

Properties

CAS No.

27439-42-5

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)aniline;chloride

InChI

InChI=1S/C19H25N3O.ClH/c1-23-19-9-7-18(8-10-19)22(15-14-21-12-4-5-13-21)16-17-6-2-3-11-20-17;/h2-3,6-11H,4-5,12-16H2,1H3;1H

InChI Key

XFQDWSMQOOIVAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC[NH+]2CCCC2)CC3=CC=CC=N3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, p-methoxy-N-(2-pyridylmethyl)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Aniline Derivative: Starting with aniline, a methoxy group is introduced via electrophilic aromatic substitution.

    Introduction of the Pyridylmethyl Group: This step may involve a nucleophilic substitution reaction where the aniline derivative reacts with a pyridylmethyl halide.

    Addition of the Pyrrolidinyl Ethyl Group: This can be achieved through a reductive amination reaction, where the intermediate compound reacts with a pyrrolidinyl ethyl amine.

    Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrrolidinyl groups.

    Reduction: Reduction reactions could target the pyridylmethyl group or the aniline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy or pyridylmethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may act by binding to receptors or enzymes, altering their activity. The pyridyl and pyrrolidinyl groups could facilitate binding to specific sites, while the methoxy group might influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Pharmacological Relevance Reference
Target Compound p-methoxy, N-(2-pyridylmethyl), N-(2-pyrrolidinylethyl) Hypothesized sigma receptor modulation
4-Methoxy-N-[(pyridin-2-yl)methyl]aniline p-methoxy, N-(2-pyridylmethyl) Ligand for Pd(II) complexes ()
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) N-(3,4-dichlorophenethyl), N-methyl, N-(2-pyrrolidinylethyl) Sigma-1 receptor antagonist
N-[2-(Pyrrolidin-1-yl)ethyl]aniline (36716-44-6) N-(2-pyrrolidinylethyl) Intermediate for neuroactive agents
2-(4-Methoxyphenoxy)-N-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)acetamide N-(2-pyrrolidinylethyl), methoxy groups on aryl rings Anticholinergic or analgesic potential

Key Comparative Insights

Substituent Impact on Bioactivity

  • The pyridylmethyl group in the target compound distinguishes it from BD 1008 (3,4-dichlorophenethyl) and N-[2-(pyrrolidin-1-yl)ethyl]aniline. This group may enhance metal coordination (as in PdL4, ) or receptor binding specificity .
  • Pyrrolidinylethyl moieties are common in sigma ligands (e.g., BD 1008) and likely contribute to receptor affinity through hydrophobic interactions .

Physicochemical Properties The hydrochloride salt of the target compound improves aqueous solubility compared to free bases like N-[2-(pyrrolidin-1-yl)ethyl]aniline .

Synthetic Complexity

  • The target compound requires multi-step alkylation, whereas simpler analogues (e.g., N-[2-(pyrrolidin-1-yl)ethyl]aniline) involve fewer synthetic steps .

Pharmacological Potential Unlike BD 1008, which is a well-characterized sigma antagonist, the target compound’s activity remains hypothetical but merits investigation due to structural parallels .

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